2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine

Lipophilicity Solution processability OLED fabrication

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine (CAS 2396496-39-0, C₂₁H₂₇N, MW 293.4 g/mol) is a 2,7-dialkyl-substituted 9,10-dihydroacridine derivative belonging to the widely-utilized DMAC (9,9-dimethyl-9,10-dihydroacridine) donor family. The compound features electron-donating isopropyl groups at the 2- and 7-positions of the acridane core, combined with geminal dimethyl substitution at the 9-position, creating a conformationally-rigid, sterically-encumbered donor segment.

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
Cat. No. B12871367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine
Molecular FormulaC21H27N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C
InChIInChI=1S/C21H27N/c1-13(2)15-7-9-19-17(11-15)21(5,6)18-12-16(14(3)4)8-10-20(18)22-19/h7-14,22H,1-6H3
InChIKeyAEYPGWMPENDSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine: A Sterically-Tuned Acridane Donor Building Block for Deep-Blue TADF Emitter Procurement


2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine (CAS 2396496-39-0, C₂₁H₂₇N, MW 293.4 g/mol) is a 2,7-dialkyl-substituted 9,10-dihydroacridine derivative belonging to the widely-utilized DMAC (9,9-dimethyl-9,10-dihydroacridine) donor family [1]. The compound features electron-donating isopropyl groups at the 2- and 7-positions of the acridane core, combined with geminal dimethyl substitution at the 9-position, creating a conformationally-rigid, sterically-encumbered donor segment. It functions primarily as an electron-rich donor precursor in the synthesis of donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diode (OLED) applications . Its isotopically-labeled analogue (D₆ form) additionally serves as an analytical standard for HPLC method development .

Why Unsubstituted DMAC or Mono-Alkyl Analogs Cannot Replace 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine in High-Performance Deep-Blue TADF Synthesis


The parent compound 9,9-dimethyl-9,10-dihydroacridine (DMAC) is the most widely used acridane donor, but DMAC-based TADF emitters suffer from excessive electron-donating strength that red-shifts emission and degrades blue color purity, typically yielding CIE coordinates around (0.36, 0.55) [1]. The 2,7-diisopropyl substitution pattern addresses this through three simultaneous effects that no generic alternative replicates: (i) steric bulk from isopropyl groups suppresses intermolecular π-π stacking and concentration-quenching, preserving photoluminescence quantum yield in the solid state [2]; (ii) the increased lipophilicity (XLogP3 = 6.6 vs. 4.3 for DMAC) enhances solubility in non-polar processing solvents critical for solution-processed device fabrication [3]; and (iii) the specific electronic modulation at the 2,7-positions tunes donor strength differently than electron-withdrawing 2,7-substituents (e.g., -F-Ph, -CF₃-Ph) or the mono-isopropyl analog, making this compound a distinct entry point for synthesizing parallelly-aligned bi-spiro-acridine donors that have demonstrated EQEs exceeding 25% in OLED devices [4]. Substituting generic DMAC or the mono-substituted 2-isopropyl-DMAC would yield different donor electronics, altered solubility, and ultimately divergent device performance.

Quantitative Differentiation Evidence: 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine vs. Closest Analogs


Enhanced Lipophilicity vs. Parent DMAC Enables Solution-Processed Device Formulation

The computed partition coefficient (XLogP3) of 2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine is 6.6, representing a 2.3 log unit increase over the parent 9,9-dimethyl-9,10-dihydroacridine (DMAC), which has an XLogP3 of 4.3 [1]. This difference corresponds to approximately a 200-fold higher theoretical octanol-water partition ratio, indicating substantially enhanced solubility in non-polar organic solvents commonly used for solution-processed OLED emissive layer deposition (e.g., toluene, chlorobenzene). The measured LogP of 2-isopropyl-9,9-dimethyl-9,10-dihydroacridine (the mono-substituted analog) is 5.53 , positioning the 2,7-diisopropyl derivative as the most lipophilic member of this alkyl-substituted DMAC series, which is advantageous for achieving higher loading in hydrophobic host matrices without phase separation.

Lipophilicity Solution processability OLED fabrication

Molecular Weight and Steric Bulk Differentiation from DMAC and 2,7-Dibromo Precursor

The molecular weight of 2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine is 293.4 g/mol, compared to 209.3 g/mol for DMAC and 381.1 g/mol for the commonly used synthetic precursor 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine [1][2]. The isopropyl groups introduce steric bulk quantified by an increase of 2 rotatable bonds (total = 2) versus DMAC, while maintaining a topological polar surface area of 12 Ų identical to DMAC [1]. This combination of increased steric encumbrance with unchanged polarity is significant because the isopropyl groups suppress intermolecular aggregation that causes concentration-quenching in solid-state films—a mechanism corroborated by Wada et al. (2018), who demonstrated that sterically-hindered acridane donors minimize non-radiative decay and improve photoluminescence quantum yields in prototype OLEDs [3]. The compound's melting point of 105–109°C is substantially lower than DMAC (125–129°C) , reflecting the disruption of crystal packing by the isopropyl substituents.

Molecular engineering Steric hindrance Donor design

Downstream Emitter Performance: Bi-Spiro-Acridine TADF Emitters Derived from the 2,7-Diisopropyl-DMAC Scaffold Achieve EQE > 25%

TADF emitters constructed from parallelly-aligned bi-spiro-acridine donors—for which 2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine serves as the key donor precursor building block—have demonstrated device performance exceeding benchmark thresholds. Peng et al. (2022) reported three emitters (p-D2T, m-D2T, and c-D2T) based on this donor scaffold paired with triazine acceptors, achieving maximum external quantum efficiencies (EQEₘₐₓ) of 25.6% (p-D2T), 22.3% (m-D2T), and 26.3% (c-D2T) in vacuum-deposited OLEDs [1]. The corresponding photoluminescence quantum yields (PLQY) were 92% for p-D2T and 89% for c-D2T [1]. For context, DMAC-TRZ—the archetypal DMAC-based emitter without 2,7-dialkyl substitution—achieves EQE values typically in the range of 15–22% with CIE coordinates around (0.15–0.25, 0.30–0.55) [2]. The bi-spiro emitters derived from 2,7-diisopropyl-DMAC maintain high PLQY while benefiting from the enhanced steric protection and tuned donor electronics imparted by the isopropyl substituents, as evidenced by the narrow performance spread (PLQY 89–92%, EQE 22.3–26.3%) across three different acceptor connection topologies [1].

TADF OLED External quantum efficiency Bi-spiro-acridine donor

Synthetic Tractability: Direct Derivatization from 2,7-Dibromo-DMAC via Suzuki-Miyaura Cross-Coupling

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine and isopropylboronic acid or related isopropyl nucleophiles [1]. The dibromo precursor (CAS not specified in search results; MW 381.1 g/mol) serves as a versatile divergent intermediate that can also yield 2,7-diaryl, 2,7-dicarbazolyl (2Cz-DMAC), or 2,7-di(trifluoromethylphenyl) derivatives [2]. Procurement of the 2,7-diisopropyl derivative specifically circumvents the need for in-house cross-coupling optimization, offering a pre-functionalized donor segment with defined steric and electronic parameters. The compound is supplied at ≥97% purity (HPLC) by multiple vendors including Leyan (Cat. 2030566) , with the isotopically-labeled D₆ analogue available as an analytical standard for LC-MS method development . This positions the compound as a turn-key building block rather than a project requiring multi-step synthesis from the dibromo intermediate.

Synthetic chemistry Cross-coupling Donor-acceptor construction

Procurement-Driven Application Scenarios for 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine


Synthesis of Parallelly-Aligned Bi-Spiro-Acridine TADF Emitters for High-Efficiency Blue OLEDs

This compound is the donor precursor of choice for constructing parallelly-aligned bi-spiro-acridine donors used in emitters such as p-D2T and c-D2T, which have demonstrated EQE values of 25.6% and 26.3%, respectively, with PLQY exceeding 89% [1]. Research groups developing high-efficiency blue TADF OLEDs should procure this specific building block to access the sterically-protected donor scaffold required for suppressing concentration-quenching and maintaining high radiative decay rates in the solid state.

Solution-Processed Deep-Blue TADF OLED Development Requiring Enhanced Donor Solubility

With an XLogP3 of 6.6—2.3 log units higher than unsubstituted DMAC—2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine offers significantly improved solubility in non-polar spin-coating and inkjet-printing solvents [2]. This makes it the preferred building block for solution-processed device fabrication routes where donor segment solubility directly impacts film quality, doping uniformity, and ultimately device reproducibility.

Structure-Property Relationship Studies on 2,7-Disubstituted Acridane Donor Libraries

As a member of the 2,7-disubstituted DMAC family that includes 2,7-F-Ph-DMAC, 2,7-CF₃-Ph-DMAC, and 2Cz-DMAC [3], the 2,7-diisopropyl variant provides the alkyl-substitution reference point for systematic donor strength tuning. Procurement of this compound enables direct comparison of steric (isopropyl) versus electronic (fluorinated aryl) versus extended conjugation (carbazolyl) effects at the 2,7-positions while maintaining the identical acridane core and 9,9-dimethyl substitution pattern.

Analytical Method Development Using the Deuterated Analog as Internal Standard

The D₆-labeled analogue (2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine-d6) is commercially available as an analytical standard for HPLC and LC-MS method development . Laboratories quantifying this compound or its derivatives in reaction mixtures, purity assessments, or trace analysis in device fabrication workflows should procure both the unlabeled compound (as reference material) and the D₆ analog (as internal standard) to establish validated quantitative methods.

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